Ferrocene, (hydroxymethyl)-(9CI)

Catalog No.
S9081907
CAS No.
M.F
C11H12FeO
M. Wt
216.06 g/mol
Availability
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Ferrocene, (hydroxymethyl)-(9CI)

Product Name

Ferrocene, (hydroxymethyl)-(9CI)

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanol;iron(2+)

Molecular Formula

C11H12FeO

Molecular Weight

216.06 g/mol

InChI

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4,7H,5H2;1-5H;/q2*-1;+2

InChI Key

QRXGLGYFRJSPCY-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1CO.[Fe+2]

Ferrocene, (hydroxymethyl)-, also known as 1-hydroxymethylferrocene, is an organometallic compound characterized by its unique sandwich structure consisting of two cyclopentadienyl rings bonded to a central iron atom. The chemical formula for this compound is C12H12FeOC_{12}H_{12}FeO, and it has a molecular weight of approximately 228.068 g/mol. The presence of a hydroxymethyl group (-CH2OH) enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in various chemical syntheses and applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Addition: The hydroxymethyl group can undergo nucleophilic addition with alkynes, leading to the formation of various derivatives such as diethenyl ethers. This reaction typically involves base catalysis and can yield products in high yields (73-98%) depending on the reaction conditions .
  • Formation of Esters: The hydroxymethyl group can react with acid chlorides to form esters, which are useful in further synthetic applications .
  • Phosphine Derivatives: Hydroxymethylferrocene can be converted into phosphine derivatives, which exhibit interesting reactivity patterns and potential biological activities .

The biological activity of ferrocene derivatives, including hydroxymethylferrocene, has garnered interest in medicinal chemistry. Some studies suggest that ferrocene-based compounds may exhibit antitumor activity and antimicrobial properties. The unique electronic properties imparted by the ferrocene scaffold allow these compounds to interact with biological systems effectively . Additionally, ferrocene derivatives have been explored for their potential use in drug delivery systems due to their stability and ability to form complexes with various biomolecules.

Several methods exist for synthesizing ferrocene, (hydroxymethyl)-:

  • Direct Hydroxymethylation: This method involves the reaction of ferrocene with formaldehyde under acidic conditions to introduce the hydroxymethyl group .
  • Nucleophilic Addition Reactions: As mentioned earlier, hydroxymethylferrocene can be synthesized through nucleophilic addition to alkynes or other electrophiles, allowing for the introduction of various functional groups into the ferrocene structure .
  • Functionalization of Ferrocene: Various functionalization strategies have been developed that utilize transition metal catalysis to attach hydroxymethyl groups or other substituents onto the ferrocene scaffold .

Ferrocene, (hydroxymethyl)- finds applications in multiple fields:

  • Catalysis: Its unique structure allows it to serve as a ligand in coordination chemistry and catalysis, especially in asymmetric synthesis .
  • Material Science: Ferrocene derivatives are used in the development of advanced materials due to their thermal stability and electronic properties. They are incorporated into polymers and composites for aerospace applications .
  • Medicinal Chemistry: The compound's potential biological activity makes it a candidate for drug development, particularly in anticancer therapies .

Interaction studies involving ferrocene derivatives have focused on their ability to form complexes with metal ions and biomolecules. These studies reveal that the hydroxymethyl group can enhance solubility and reactivity, facilitating interactions with proteins and nucleic acids. Research has indicated that these interactions can lead to significant biological effects, including modulation of enzyme activity and cellular uptake mechanisms .

Ferrocene, (hydroxymethyl)- is part of a broader class of ferrocene derivatives. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
FerroceneBasic structure without substituents
1-AcetylferroceneContains an acetyl group; used in organic synthesis
Bis(hydroxymethyl)ferroceneTwo hydroxymethyl groups; increased reactivity
Ferrocene-Phosphine DerivativesIncorporates phosphine functionality; potential catalysts
Ferrocenyl AlcoholsHydroxyl groups on ferrocene; varied biological activities

Ferrocene, (hydroxymethyl)- stands out due to its specific hydroxymethyl functionality that allows for diverse chemical transformations and potential applications in both catalysis and medicinal chemistry. Its ability to participate in nucleophilic additions while maintaining stability differentiates it from other ferrocene derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.023751 g/mol

Monoisotopic Mass

216.023751 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-11-21

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